(methoxycarbamoyl)formic acid
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Overview
Description
(methoxycarbamoyl)formic acid is an organic compound with the chemical formula C3H5NO4 It is a derivative of formic acid, where a methoxycarbamoyl group is attached to the formic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
(methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation of the final product from by-products.
Chemical Reactions Analysis
Types of Reactions
(methoxycarbamoyl)formic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can yield methoxycarbamoyl alcohol.
Substitution: The methoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Methoxycarbamoyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(methoxycarbamoyl)formic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Formic Acid: The simplest carboxylic acid with the formula HCOOH.
Methoxyacetic Acid: A derivative of acetic acid with a methoxy group attached.
Carbamoylformic Acid: A compound similar to (methoxycarbamoyl)formic acid but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
177902-89-5 |
---|---|
Molecular Formula |
C3H5NO4 |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
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